![molecular formula C13H21NO5 B3232444 (3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid CAS No. 1341036-02-9](/img/structure/B3232444.png)
(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. It also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (t-Boc) group. The t-Boc group is a common protecting group in organic synthesis .
Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the carboxylic acid and the pyrrole ring. The carboxylic acid could undergo reactions like esterification or amide formation. The pyrrole ring is aromatic and might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Again, without specific data, we can only make some general predictions. The compound likely has a relatively high boiling point due to the presence of the carboxylic acid, which can form strong hydrogen bonds. The t-Boc group is quite bulky, so it may influence the compound’s solubility and reactivity .Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical, future studies might focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s an intermediate in a synthesis, future research might aim to optimize the synthesis or find new applications .
properties
IUPAC Name |
(3aR,5R,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZRIMJKEIXVTQ-OPRDCNLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC[C@@H](O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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